molecular formula C21H25ClFN3O4 B570713 rac cis-Moxifloxacin-d4 Hydrochloride (Major) CAS No. 1217802-65-7

rac cis-Moxifloxacin-d4 Hydrochloride (Major)

Cat. No. B570713
CAS RN: 1217802-65-7
M. Wt: 441.921
InChI Key: IDIIJJHBXUESQI-RPKOYQESSA-N
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Description

Rac cis-Moxifloxacin-d4 Hydrochloride, also known as Actira-d4 or Avalox-d4, is a labeled fluorinated quinolone antibacterial . It has a molecular weight of 441.92 and a molecular formula of C21H21D4ClFN3O4 .


Molecular Structure Analysis

The molecular structure of rac cis-Moxifloxacin-d4 Hydrochloride is represented by the formula C21H21D4ClFN3O4 . This indicates that the molecule is composed of carbon ©, hydrogen (H), deuterium (D), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

Rac cis-Moxifloxacin-d4 Hydrochloride is a solid substance that is soluble in water . It should be stored at -20° C and has a melting point of 224-226° C (dec.) .

Scientific Research Applications

1. Ophthalmic Treatment

Moxifloxacin hydrochloride, a broad-spectrum 8-methoxyfluoroquinolone, is used in ophthalmology. It's effective in terminating bacterial growth by binding to essential bacterial enzymes involved in DNA replication, translation, repair, and recombination. This application is vital in treating bacterial eye infections, showcasing its role in ocular health (Miller, 2008).

2. Antibacterial Activity

Research into moxifloxacin hydrochloride’s interaction with human corneal fibroblasts reveals insights into its antibacterial mechanisms. Studies have shown that it can induce changes in cell migration and potentially affect wound healing in the eye, contributing to its antibacterial properties (Chen & Chang, 2021).

3. Electrochemical Sensing

Advancements in the development of sensitive electrochemical sensors for moxifloxacin hydrochloride detection have significant implications. These sensors, based on carbon paste modified with silver nanoparticles, offer potential in biological sensing and drug monitoring (Fekry, 2017).

4. Molecularly Imprinted Polymer Development

Moxifloxacin hydrochloride has been used to develop molecularly imprinted polymers for specific recognition and quantification in different matrices. This has applications in detecting and quantifying the drug in various forms, contributing to quality control and pharmaceutical research (Hammam, Wagdy, & El Nashar, 2018).

5. Pulmonary Inhalation Aerosol Delivery

The design and development of respirable antibiotics such as moxifloxacin hydrochloride for pulmonary inhalation aerosol delivery are significant in treating respiratory infections. This research highlights the potential for targeted dry powder inhalation delivery as a pulmonary nanomedicine (Duan et al., 2013).

Mechanism of Action

While specific information on the mechanism of action of rac cis-Moxifloxacin-d4 Hydrochloride is not available, it’s known that Moxifloxacin Hydrochloride, the non-deuterated form, is an oral 8-methoxyquinolone antimicrobial used in the treatment of acute bacterial sinusitis, acute bacterial exacerbations of chronic bronchitis, and community-acquired pneumonia .

properties

CAS RN

1217802-65-7

Molecular Formula

C21H25ClFN3O4

Molecular Weight

441.921

IUPAC Name

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2;

InChI Key

IDIIJJHBXUESQI-RPKOYQESSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

synonyms

rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride;  BAY-12-8039-d4;  Actira-d4;  Avalox-d4;  Proflox-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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